1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one
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Overview
Description
1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is fused with methoxyphenyl and methylphenyl groups, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to understand its interaction with various biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their pharmacological activities, these compounds are used in drug design and development.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and methylphenyl groups, which can impart unique biological properties.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]pentan-1-one |
InChI |
InChI=1S/C24H28N4O2/c1-4-5-6-23(29)27-21(18-9-7-17(2)8-10-18)15-22(28-24(27)25-16-26-28)19-11-13-20(30-3)14-12-19/h7-14,16,21-22H,4-6,15H2,1-3H3 |
InChI Key |
ISPUYZJONSSFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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